1-Chloro-2-fluoro-5-iodo-3-methoxybenzene
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Overview
Description
1-Chloro-2-fluoro-5-iodo-3-methoxybenzene is an organic compound with the molecular formula C7H5ClFIO. It is a solid substance that appears as brown to gray crystalline solid and has low solubility at room temperature . This compound is part of the halogenated benzene derivatives, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
The synthesis of 1-Chloro-2-fluoro-5-iodo-3-methoxybenzene typically involves organic chemical reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions with halogenating agents. The process may involve multiple steps, including halogenation and methoxylation, under controlled conditions to achieve the desired substitution pattern .
Chemical Reactions Analysis
1-Chloro-2-fluoro-5-iodo-3-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by other substituents. Common reagents for these reactions include halogenating agents and catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Scientific Research Applications
1-Chloro-2-fluoro-5-iodo-3-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-5-iodo-3-methoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes substitution, oxidation, or reduction. The molecular targets and pathways involved vary based on the reaction conditions and the reagents used. For example, in electrophilic aromatic substitution, the compound’s aromatic ring interacts with electrophiles, leading to the formation of substituted products .
Comparison with Similar Compounds
1-Chloro-2-fluoro-5-iodo-3-methoxybenzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-3-fluoro-5-iodo-2-methoxybenzene: Similar in structure but with different substitution positions, leading to variations in reactivity and applications.
5-Bromo-1-fluoro-3-iodo-2-methoxybenzene: Contains a bromine atom instead of chlorine, which can affect its chemical properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical behavior.
Properties
Molecular Formula |
C7H5ClFIO |
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Molecular Weight |
286.47 g/mol |
IUPAC Name |
1-chloro-2-fluoro-5-iodo-3-methoxybenzene |
InChI |
InChI=1S/C7H5ClFIO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3 |
InChI Key |
HNXMRIGQEPITRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)I)Cl)F |
Origin of Product |
United States |
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